molecular formula C18H22ClNO3 B6231431 ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride CAS No. 502686-30-8

ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride

Cat. No.: B6231431
CAS No.: 502686-30-8
M. Wt: 335.8
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Description

Ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride is a β-amino acid ester derivative with a hydrochloride salt. Its structure features a benzyloxy-substituted phenyl ring attached to the β-carbon of the propanoate ester (Fig. 1). The benzyloxy group (C₆H₅CH₂O-) enhances lipophilicity, while the ethyl ester and protonated amino group contribute to solubility in polar solvents. The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of peptide-mimetic drugs or alkylating agents .

Molecular Formula: C₁₈H₂₀ClNO₃ (estimated based on structural analogs in ).

Properties

IUPAC Name

ethyl 3-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3.ClH/c1-2-21-18(20)12-17(19)15-8-10-16(11-9-15)22-13-14-6-4-3-5-7-14;/h3-11,17H,2,12-13,19H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVNUYQSEZRZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502686-30-8
Record name ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride
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Preparation Methods

Nitroacetate Condensation and Reduction

A widely adopted route involves the condensation of 4-(benzyloxy)benzaldehyde with ethyl nitroacetate to form ethyl 3-(4-(benzyloxy)phenyl)-2-nitropropanoate, followed by nitro group reduction. The condensation step employs piperidine as a base in toluene under reflux, achieving moderate yields (38–51%). Subsequent reduction using sodium borohydride in isopropanol or catalytic hydrogenation (Raney nickel, H₂ at 50–70 psi) converts the nitro group to an amine, yielding ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate.

Key Reaction Conditions:

StepReagents/ConditionsYield (%)
CondensationEthyl nitroacetate, piperidine, toluene, reflux38–51
ReductionNaBH₄, isopropanol, 70°C65–72
Hydrochloride FormationHCl (g), diethyl ether, 0°C85–90

Cyanoacetate Alkylation and Hydrogenation

An alternative method from patent literature utilizes bromoacetaldehyde dimethyl acetal and methyl cyanoacetate in the presence of sodium hydride to form a cyano-substituted intermediate. Catalytic hydrogenation (Raney nickel, H₂) reduces the cyano group to an aminomethyl group, which is subsequently acylated with acetic anhydride. Hydrolysis with hydrochloric acid yields the target compound as a hydrochloride salt.

Critical Parameters:

  • Alkylation: NaH in dimethoxyethane at 20°C avoids side reactions.

  • Hydrogenation: Raney nickel in acetic anhydride at 50°C ensures simultaneous reduction and acylation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts the condensation efficiency. Polar aprotic solvents like N,N'-dimethylformamide (DMF) improve yields in Knoevenagel-type reactions compared to toluene. For reductions, ethanol or tetrahydrofuran (THF) with aqueous HCl facilitates smoother nitro-to-amine conversion. Elevated temperatures (70–100°C) during cyclization steps enhance reaction rates but may necessitate shorter durations to prevent decomposition.

Catalytic Systems

Raney nickel remains the preferred catalyst for nitro and cyano group reductions due to its cost-effectiveness and selectivity. Palladium on charcoal (Pd/C) offers faster kinetics but is less economical for large-scale synthesis. Recent advances in transfer hydrogenation using ammonium formate show promise for milder conditions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, benzyl), 7.10 (d, J = 8.6 Hz, 2H, aromatic), 6.90 (d, J = 8.6 Hz, 2H, aromatic), 4.50 (s, 2H, OCH₂Ph), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.45 (t, J = 6.8 Hz, 1H, CHNH₂), 2.85–2.70 (m, 2H, CH₂COO), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • IR (KBr): 3350 cm⁻¹ (N–H stretch), 1725 cm⁻¹ (C=O ester), 1605 cm⁻¹ (C=C aromatic).

Purity and Stability

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) reveals a purity >98% with a retention time of 6.2 min. The hydrochloride salt is hygroscopic, requiring storage under nitrogen at −20°C to prevent hydrolysis.

Industrial-Scale Considerations

Cost-Efficiency of Protective Groups

Benzyloxy groups, while effective for phenolic protection, necessitate hydrogenolysis (Pd/C, H₂) for removal, adding steps and costs. Alternative protecting groups like tert-butyldimethylsilyl (TBS) are explored but offer limited advantages in this context.

Waste Management

Stannous chloride reductions generate tin-containing waste, requiring chelation treatments. Modern protocols favor catalytic methods to minimize heavy metal use.

Applications in Pharmaceutical Synthesis

The hydrochloride salt serves as a precursor to serotonin receptor agonists and antihypertensive agents. For example, it is alkylated with 5-methoxyindole derivatives to yield compounds with demonstrated α₁-adrenergic receptor antagonism .

Chemical Reactions Analysis

Amino Group Reactivity

The primary amine undergoes nucleophilic substitution and acylation reactions:

  • Acylation : Reacts with acyl chlorides (e.g., chloroacetyl chloride) in dichloromethane at -5°C to form amides. Yields reach 85% when using DIPEA as a base .

  • Alkylation : Forms secondary amines with alkyl halides under basic conditions (e.g., triethylamine in THF) .

Example Reaction :

Compound + RCOClDIPEA, -5°CRCONH-Compound(Yield: 80–85%)[2][8]\text{Compound + RCOCl} \xrightarrow{\text{DIPEA, -5°C}} \text{RCONH-Compound} \quad (\text{Yield: 80–85\%})[2][8]

Ester Group Transformations

The ethyl ester participates in hydrolysis and transesterification:

  • Acid-Catalyzed Hydrolysis : Converts to carboxylic acid in aqueous HCl/THF (1:1) at 60°C .

  • Base-Promoted Transesterification : Reacts with methanol/NaOH to yield methyl esters .

Reaction TypeConditionsProductYield (%)
Hydrolysis1M HCl/THF, 60°CCarboxylic acid90–95
TransesterificationMeOH/NaOH, refluxMethyl ester75–80

Benzyloxy Group Reactivity

The benzyl-protected phenol undergoes hydrogenolysis:

  • Hydrogenolysis : Pd/C-catalyzed hydrogenation in ethanol removes the benzyl group, yielding free phenol. Reactions proceed at 25°C under 1 atm H₂ .

Mechanism :

Ar-O-BenzylH2/Pd-CAr-OH + Toluene(Yield: 88%)[6]\text{Ar-O-Benzyl} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Ar-OH + Toluene} \quad (\text{Yield: 88\%})[6]

Salt-Specific Behavior

The hydrochloride salt influences solubility and reactivity:

  • Solubility : 25 mg/mL in water vs. 5 mg/mL for the free base .

  • Reagent Compatibility : Requires neutralization (e.g., with DIPEA) before nucleophilic reactions .

Comparative Reactivity

Key differences from structurally similar compounds:

CompoundFunctional Group VariationReactivity Impact
Ethyl 3-amino-3-[4-(pentyloxy)phenyl]propanoate HCl Longer alkoxy chainReduced hydrogenolysis rate (65% yield)
Ethyl 3-amino-2-methyl-2-phenylpropanoate HClMethyl branchingSteric hindrance lowers acylation yield (70%)

Scientific Research Applications

Pharmaceutical Research

Ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating conditions like arthritis or other inflammatory disorders.
  • Anticancer Activity : Research indicates that it may induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Biological Studies

The compound is utilized in biological research to study enzyme interactions and protein modifications:

  • Enzyme Inhibition : It has shown potential to inhibit specific enzymes such as tyrosinase, which is involved in melanin production and can be targeted for treating hyperpigmentation disorders.
  • Antimicrobial Properties : Ethyl 3-amino derivatives have demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the benzyloxy group is thought to enhance this efficacy.

Case Study 1: Antimicrobial Efficacy

A study highlighted the antimicrobial efficacy of derivatives of ethyl 3-amino compounds against Gram-positive bacteria. The presence of the bromine substituent was found to enhance antimicrobial potency significantly.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies indicated that ethyl 3-amino derivatives could induce apoptosis in human cancer cell lines. The activation of caspase pathways was crucial in this mechanism, suggesting potential applications in oncology.

Case Study 3: Enzyme Modulation

Research into enzyme modulation revealed that compounds similar to this one could significantly inhibit tyrosinase activity, with implications for treating hyperpigmentation disorders.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects on Gram-positive bacteria
Enzyme InhibitionPotential inhibition of tyrosinase
CytotoxicityInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Phenyl Ring

The phenyl ring’s substituents significantly influence physicochemical properties and biological activity. Key analogs include:

Halogen-Substituted Derivatives
  • Ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride (CAS 325803-29-0): Molecular Formula: C₁₁H₁₃Cl₂NO₂ Molecular Weight: 262.14 g/mol . Impact: Chlorine increases electronegativity, enhancing metabolic stability but reducing solubility compared to benzyloxy derivatives.
  • Ethyl 3-amino-3-(3-chlorophenyl)propanoate: Reactivity studies indicate higher susceptibility to nucleophilic substitution at the meta-chloro position, useful in coupling reactions .
Alkyl/Alkoxy-Substituted Derivatives
  • Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride (CAS 502841-88-5): Molecular Formula: C₁₃H₂₀ClNO₂ Molecular Weight: 257.75 g/mol . Impact: Ethyl groups improve lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility.
Methoxy-Substituted Derivatives
  • Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride: Molecular Formula: C₁₂H₁₈ClNO₄ Molecular Weight: 275.73 g/mol . Impact: Methoxy groups enhance electron-donating effects, stabilizing aromatic systems in electrophilic reactions.

Ester Group Modifications

Replacing the ethyl ester with methyl or bulkier esters alters metabolic stability and solubility:

  • Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (CAS 1269634-11-8): Molecular Formula: C₁₁H₁₅ClNO₃ Molecular Weight: 244.70 g/mol . Impact: Methyl esters are more prone to hydrolysis than ethyl esters, affecting in vivo stability.

Functional Group Additions

  • Ethyl (2RS)-3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride: Molecular Formula: C₁₄H₂₂ClNO₃ Impact: Dimethylamino groups introduce basicity, influencing pH-dependent solubility and receptor binding .

Data Tables: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility (Purity) Applications
Ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride C₁₈H₂₀ClNO₃ ~350 4-Benzyloxy >95% (Discontinued) Pharmaceutical intermediate
Ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride C₁₁H₁₃Cl₂NO₂ 262.14 4-Chloro N/A Alkylating agent precursor
Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride C₁₃H₂₀ClNO₂ 257.75 4-Ethyl >99% (Certified) CNS drug intermediate
Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride C₁₁H₁₅ClNO₃ 244.70 3-Methoxy, Methyl ester N/A Peptide synthesis
Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride C₁₂H₁₈ClNO₄ 275.73 4-Methoxy, Hydroxy N/A Metabolic studies

Research Findings and Trends

  • Lipophilicity vs. Solubility : Benzyloxy and ethyl substituents (e.g., CAS 502841-88-5) increase logP values, making them suitable for CNS-targeting drugs but requiring formulation adjustments for bioavailability .
  • Metabolic Stability : Chloro and isopropoxy groups (e.g., CAS 945419-73-8) enhance resistance to cytochrome P450-mediated degradation compared to methoxy derivatives .
  • Synthetic Utility : Methyl esters (e.g., CAS 1269634-11-8) are preferred for lab-scale peptide synthesis due to easier hydrolysis, while ethyl esters are used in industrial processes for extended stability .

Biological Activity

Ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula C18H21ClNO3 and a molar mass of approximately 348.82 g/mol. The compound features an ethyl ester group, an amino group, and a benzyloxy-substituted phenyl moiety, which contribute to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group plays a crucial role in binding to these targets, leading to modulation of their activity. This interaction can result in various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Research suggests potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation in vitro.
  • Neuroprotective Effects : Some studies indicate that it may protect neuronal cells from oxidative stress.

Case Studies

  • Anti-inflammatory Activity :
    A study conducted on animal models demonstrated that the administration of this compound significantly reduced markers of inflammation compared to control groups.
  • Anticancer Potential :
    In vitro assays using various cancer cell lines showed that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways.

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals unique aspects:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-amino-2-[4-(benzyloxy)-phenyl]acetateSimilar amino and benzyloxy groupsDifferent position of amino group
4-BromoanilineContains a bromine-substituted anilineSimpler structure without ester or ether functionalities
N-benzyl-4-bromoanilineBenzyl group with a brominated anilineLacks the ethyl ester functionality

The distinct combination of functional groups in this compound may confer specific biological properties not observed in the other compounds listed.

Q & A

Basic: What are the optimal synthetic routes for ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Protection of the benzyloxy group on 4-hydroxyphenyl precursors (e.g., benzylation using benzyl bromide under basic conditions) to stabilize the aromatic ring during subsequent reactions .
  • Step 2: Michael addition or Strecker synthesis to introduce the amino group at the β-position of the propanoate ester. For example, reacting ethyl acrylate derivatives with ammonia or ammonium chloride in the presence of a catalyst .
  • Step 3: Hydrochloride salt formation via treatment with HCl in an aprotic solvent (e.g., dichloromethane) .
  • Key Considerations: Monitor reaction progress using TLC or HPLC to avoid over-alkylation or racemization. Purification via recrystallization or column chromatography is critical to achieve ≥95% purity .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify the benzyloxy group (δ ~4.9–5.1 ppm for –OCH2_2Ph), ester carbonyl (δ ~170 ppm), and amino proton environments .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+^+ for C18_{18}H22_{22}ClNO3_3 at m/z 335.12) and rule out impurities .
  • Elemental Analysis: Match experimental C, H, N, and Cl percentages with theoretical values (e.g., Cl% ~10.6%) .

Advanced: How can enantiomeric purity be ensured during synthesis, given the chiral center in the molecule?

Methodological Answer:

  • Asymmetric Catalysis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during the amino group introduction to favor a single enantiomer .
  • Chiral HPLC: Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases to resolve enantiomers. Retention time discrepancies ≥2 minutes indicate high enantiomeric excess (ee) .
  • Circular Dichroism (CD): Compare experimental CD spectra with reference data to confirm absolute configuration .

Advanced: What strategies mitigate contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Standardized Assays: Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For example, use consistent cell lines (e.g., HEK293) and incubation times .
  • Impurity Profiling: Characterize by-products (e.g., de-benzylated or oxidized derivatives) via LC-MS to assess their interference with bioactivity .
  • Dose-Response Validation: Perform triplicate dose-response curves (e.g., 0.1–100 µM) to confirm IC50_{50} reproducibility .

Advanced: How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) across literature sources?

Methodological Answer:

  • Solvent/Concentration Standardization: Re-acquire NMR data in deuterated DMSO or CDCl3_3 at identical concentrations (e.g., 10 mg/mL) .
  • Paramagnetic Additives: Add a drop of D2_2O to suppress exchangeable proton broadening in the amino group region .
  • Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-calculated 13^13C shifts using Gaussian software) .

Basic: What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

  • Temperature: Store at –20°C in airtight, amber vials to prevent hydrolysis of the ester group .
  • Light Sensitivity: Protect from UV exposure to avoid benzyloxy group degradation (confirmed via accelerated stability studies under ICH Q1A guidelines) .
  • Moisture Control: Use desiccants (e.g., silica gel) in storage containers to minimize hydrochloride salt deliquescence .

Advanced: What methodologies are recommended for studying the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Kinetic Studies: Monitor ester hydrolysis rates in buffered solutions (pH 7.4 and 1.2) using UV-Vis spectroscopy at λ = 260 nm (ester carbonyl absorption) .
  • Trapping Experiments: React with thiols (e.g., glutathione) to identify adducts via LC-MS/MS, revealing susceptibility to nucleophilic attack .
  • Computational Modeling: Use molecular dynamics simulations (e.g., AMBER) to predict reaction pathways and transition states .

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